molecular formula C10H12N4O B2837908 3-(Benzimidazol-1-yl)propanehydrazide CAS No. 328056-89-9

3-(Benzimidazol-1-yl)propanehydrazide

Cat. No.: B2837908
CAS No.: 328056-89-9
M. Wt: 204.233
InChI Key: OERQRNNNZCIZQB-UHFFFAOYSA-N
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Description

3-(Benzimidazol-1-yl)propanehydrazide is a chemical compound that features a benzimidazole moiety linked to a propanehydrazide group. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules . They can mimic properties of DNA bases, which allows them to participate in a variety of biochemical reactions .

Cellular Effects

Benzimidazole derivatives have been shown to exhibit cytotoxic effects on various cell lines, including human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (OVCAR-3) cells .

Molecular Mechanism

Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 3-(Benzimidazol-1-yl)propanehydrazide in laboratory settings. Benzimidazole derivatives are known for their stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Benzimidazole derivatives have been studied for their bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .

Metabolic Pathways

Benzimidazoles are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Benzimidazole derivatives have been shown to exhibit potent anionophoric activity, suggesting they may interact with transporters or binding proteins .

Subcellular Localization

Benzimidazole derivatives are known to exhibit a wide range of biological activities, suggesting they may be localized to specific compartments or organelles depending on their function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzimidazol-1-yl)propanehydrazide typically involves the condensation of benzimidazole with a suitable hydrazide precursor. One common method includes the reaction of benzimidazole with 3-chloropropanehydrazide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(Benzimidazol-1-yl)propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzimidazole derivatives. These products can exhibit different biological activities and physicochemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzimidazol-1-yl)propanehydrazide is unique due to its specific structural features, which confer distinct biological activities and physicochemical properties. The presence of the propanehydrazide group enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

3-(benzimidazol-1-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-13-10(15)5-6-14-7-12-8-3-1-2-4-9(8)14/h1-4,7H,5-6,11H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERQRNNNZCIZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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